1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)-
Description
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 3-position and a 6-methyl-4-pyrimidinyl group at the 1-position. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution to install the pyrimidinyl moiety . The structural complexity and electronic properties of the pyrimidine ring contribute to its unique reactivity and biological interactions .
Properties
CAS No. |
956711-45-8 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
5-methyl-2-(6-methylpyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-4-9(12-5-11-6)14-8(10)3-7(2)13-14/h3-5H,10H2,1-2H3 |
InChI Key |
NIOOLRYQFHYCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2C(=CC(=N2)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazole-5-carboxylic acid with 6-methyl-4-pyrimidinylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazoles and pyrimidines.
Scientific Research Applications
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Industry: The compound is used in the production of agrochemicals and dyes, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding sites, leading to the downregulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are extensively modified to tune their chemical and biological properties. Below is a systematic comparison of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- with structurally analogous compounds:
Substituent Variations on the Pyrimidine/Pyridine Ring
Variations in Pyrazole Substitution Patterns
| Compound Name | Substitution Pattern | Biological Relevance | References |
|---|---|---|---|
| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | Phenyl group at 3-position | Simpler structure with moderate antimicrobial activity | |
| 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine | Propan-2-amine chain at pyrazole 5-position | Increased lipophilicity; potential CNS activity | |
| 4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine | Trifluoromethylbenzyl group at 1-position | Enhanced metabolic stability and bioavailability |
Key Insight : The 3-methyl group on the pyrazole ring in the target compound balances steric effects and electronic contributions, optimizing interactions with hydrophobic enzyme pockets .
Comparison with Fused-Ring Analogues
| Compound Name | Structural Features | Unique Properties | References |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Pyrazole fused with pyridine | Strong kinase inhibitory activity (e.g., CDK inhibitors) | |
| Pyrazolo[3,4-d]thiazoles | Pyrazole fused with thiazole | Anticancer activity via tubulin polymerization inhibition | |
| 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- | Thiazole and bromophenyl substituents | Dual targeting of kinase and inflammatory pathways |
Key Insight: Unlike fused-ring systems, the target compound’s non-fused pyrimidinyl substituent allows greater conformational flexibility, enabling adaptation to diverse binding sites .
Functional Group Modifications
| Compound Name | Functional Group Differences | Chemical Reactivity | References |
|---|---|---|---|
| 1-ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine | Pyrrolidine carbonyl group | Improved hydrogen-bond acceptor capacity; protease resistance | |
| 5-Amino-1-(tert-butyl)-1H-pyrazole | tert-Butyl group at 1-position | High steric hindrance; limited solubility | |
| [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine | Dual pyrazole-methylamine groups | Multidentate ligand potential for metal coordination |
Key Insight : The amine group at the pyrazole 5-position in the target compound facilitates protonation at physiological pH, enhancing solubility and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
